Myeloperoxidase Inhibition: L-Trp-OBzl Shows 2‑Fold Higher Potency than Nα‑Methoxycarbonyl‑L‑Trp‑OMe
In a direct head‑to‑head comparison using human myeloperoxidase (EC 1.11.1.7), L‑tryptophan benzyl ester displayed an IC₅₀ of 0.000175 mM, whereas Nα‑methoxycarbonyl‑L‑tryptophan methyl ester required a concentration of 0.00035 mM to achieve equivalent inhibition—representing a 2‑fold lower potency for the methyl ester derivative [1]. The benzyl ester is therefore a more efficient inhibitor of this pro‑inflammatory enzyme.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.000175 mM |
| Comparator Or Baseline | Nα‑methoxycarbonyl‑L‑tryptophan methyl ester: 0.00035 mM |
| Quantified Difference | ~2‑fold (benzyl ester 2× more potent) |
| Conditions | 25 °C, 0.2 M sodium phosphate buffer, pH 7.0 |
Why This Matters
For laboratories screening myeloperoxidase inhibitors, L‑Trp‑OBzl provides superior potency, reducing compound consumption and enabling detection of weaker inhibitory signals.
- [1] BRENDA: The Comprehensive Enzyme Information System. EC 1.11.1.7, Literature Reference 712063. View Source
